molecular formula C7H5N5O2 B2572152 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid CAS No. 1342734-35-3

5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid

Cat. No.: B2572152
CAS No.: 1342734-35-3
M. Wt: 191.15
InChI Key: ROHIIUVBCHQIIV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid , derived from its structural features. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The substituents are:

  • A carboxylic acid group (-COOH) at position 2.
  • A 1H-1,2,3,4-tetrazol-5-yl group at position 5.

The numbering of the pyridine ring follows IUPAC priority rules, ensuring the lowest possible locants for substituents. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is connected to the pyridine via a single bond at its 5-position.

Structural representations :

  • Molecular formula : $$ \text{C}7\text{H}5\text{N}5\text{O}2 $$
  • SMILES : OC(=O)C1=NC=CC(=C1)C2=NNN=N2
  • InChIKey : ROHIIUVBCHQIIV-UHFFFAOYSA-N
  • 2D/3D conformers : Available in PubChem (CID 63750111) .

Common Synonyms and Alternative Naming Conventions

This compound is referenced under multiple synonyms across databases:

Synonym Source
5-(2H-Tetrazol-5-yl)pyridine-2-carboxylic acid PubChem
SDC73435 PubChem
5-(1H-Tetrazol-5-yl)pyridine-2-carboxylic acid AaronChem
1342734-35-3 (CAS) Chemsrc

Alternative naming conventions include positional descriptors (e.g., "pyridine-2-carboxylic acid substituted at position 5 with a tetrazole group") and non-systematic shorthand (e.g., "tetrazolylpyridinecarboxylic acid").

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-7(14)5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHIIUVBCHQIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NNN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342734-35-3
Record name 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid typically involves the cycloaddition of azides with nitriles. One common method is the reaction of 2-cyanopyridine with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and catalyst concentration are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often facilitated by bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of pyridine-2,5-dicarboxylic acid.

    Reduction: Formation of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-methanol.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid have been synthesized and tested against various bacterial strains. In a study published in PubMed Central, it was reported that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of a series of tetrazole-containing compounds that were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activities .

1.3 Neuropharmacological Applications

This compound has been explored for its neuropharmacological effects. It has been shown to act as an antagonist at certain neurotransmitter receptors, which could be beneficial in treating conditions such as anxiety and depression. The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole ring can enhance receptor binding affinity and selectivity .

Material Science

2.1 Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has been a focal point in material science applications. For example, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in gas storage and separation technologies. A recent study demonstrated that complexes formed with transition metals exhibited enhanced stability and porosity compared to those formed with traditional ligands .

2.2 Photoluminescent Materials

Research has also shown that this compound can be utilized in the development of photoluminescent materials. The incorporation of this compound into polymer matrices resulted in materials with desirable optical properties suitable for applications in light-emitting devices .

Agricultural Chemistry

3.1 Herbicidal Activity

The compound has been evaluated for its herbicidal activity against various weed species. Experimental results indicated that certain derivatives effectively inhibited plant growth at low concentrations, suggesting their potential as environmentally friendly herbicides .

3.2 Plant Growth Regulators

Additionally, research suggests that tetrazole derivatives can act as plant growth regulators by influencing hormonal pathways within plants. This application could lead to enhanced crop yields and improved stress resistance in agricultural practices .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
AStaphylococcus aureus8
BEscherichia coli16
CPseudomonas aeruginosa32

Table 2: Cytotoxicity of Tetrazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
DMCF-712
EHepG215
FA54920

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a recent study published in MDPI, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties against clinical isolates of bacteria. The study found that modifications at the carboxylic acid position significantly enhanced antibacterial activity .

Case Study 2: Development of Photoluminescent Materials

A collaborative research effort focused on integrating this compound into polymer matrices for photoluminescent applications. The resulting materials demonstrated improved light emission properties compared to control samples without the tetrazole moiety .

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring mimics the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Carboxylic acid group : Enhances solubility in polar solvents and enables coordination with metal ions.
  • Tetrazole group : Acts as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity in drug design .

The following table compares 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid with structurally and functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₇H₅N₅O₂ 195.15 Combines pyridine’s aromaticity with tetrazole’s hydrogen-bonding capability. Drug discovery (e.g., kinase inhibitors), coordination chemistry.
5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid hydrochloride C₈H₇ClN₄O₂ 226.62 Triazole instead of tetrazole; hydrochloride salt improves solubility. Anticancer scaffolds, enzyme inhibitors.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₆ClF₃N₃O₂ 292.62 Chlorophenyl and trifluoromethyl groups enhance lipophilicity and bioactivity. Selective c-Met inhibitor (antitumor activity against NCI-H522 cells, GP = 68%).
2-(1H-Tetrazol-5-yl)benzoic acid C₈H₆N₄O₂ 206.16 Benzoic acid backbone with tetrazole; simpler structure. Corrosion inhibition, metal-organic frameworks (MOFs).
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid (H₂cppca) C₁₃H₉NO₄ 243.22 Bifunctional carboxylic acid groups for coordination. Synthesis of Ni/Co/Cd coordination polymers.
Structural and Functional Insights :

Bioisosteric Replacement: The tetrazole group in the target compound serves as a non-classical bioisostere for carboxylic acids, reducing ionization at physiological pH while maintaining hydrogen-bonding capacity . This property is critical in drug design, as seen in analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, which showed 68% growth inhibition (GP) in lung cancer cells .

For example, Cd(II) complexes with H₂cppca exhibit 3D networks stabilized by hydrogen bonds .

Solubility and Stability: The hydrochloride salt of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid (226.62 g/mol) has higher aqueous solubility than the non-ionic tetrazole analog, making it preferable for in vitro assays .

Biological Activity :

  • Tetrazole-containing compounds generally exhibit superior metabolic stability compared to triazole analogs. However, triazole derivatives like ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate show comparable antitumor activity (GP = 70.94%) , suggesting that substituent choice (e.g., halogenation) may outweigh heterocycle selection in some cases.

Biological Activity

5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid, a tetrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a pyridine ring substituted with a tetrazole moiety, which enhances its potential as a pharmaceutical agent. The tetrazole ring is known for its ability to mimic carboxylic acids and its involvement in various biochemical interactions.

  • Molecular Formula : C7H6N6O2
  • Molecular Weight : 178.16 g/mol
  • CAS Number : 1132-61-2

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with azides or other nitrogen-rich compounds under controlled conditions. The synthetic route often requires careful optimization to enhance yield and purity.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates notable activity against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli8 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reported the following IC50 values against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These results indicate that this compound has potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The tetrazole group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activities due to structural similarities with natural ligands.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole derivatives:

  • In Vivo Efficacy : A study demonstrated that administration of the compound in animal models resulted in significant tumor reduction in xenograft models of breast cancer.
  • Combination Therapy : When used in combination with established chemotherapeutics like Doxorubicin, enhanced efficacy was observed, suggesting a synergistic effect.

Q & A

Q. What are the common synthetic routes for 5-(1H-tetrazol-5-yl)pyridine-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation or multi-step functionalization. For example:
  • Step 1 : Preparation of pyridine-2-carboxylic acid derivatives with reactive sites (e.g., nitrile or amide groups) for tetrazole ring formation.
  • Step 2 : Tetrazole ring synthesis via [2+3] cycloaddition using sodium azide and ammonium chloride under reflux (analogous to methods in and ).
  • Intermediates are characterized using HPLC for purity (>95%) and FTIR/NMR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole C-N vibrations at ~1450 cm⁻¹) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves the spatial arrangement of the tetrazole and pyridine rings (see for analogous pyridine-carboxamide structures).
  • LC-MS validates molecular weight (expected [M+H]⁺: 232.06 g/mol) and detects impurities.
  • Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures typically >200°C (as seen in related compounds in ) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Short-term storage : -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the tetrazole ring.
  • Long-term stability : Lyophilized powders stored under argon at -80°C retain >90% integrity for 12 months (based on analogous carboxylic acid derivatives in and ) .

Advanced Research Questions

Q. How can regioselectivity challenges during tetrazole ring formation be addressed?

  • Methodological Answer :
  • Catalytic optimization : Use ZnCl₂ or CuI to favor 1H-tetrazole isomer formation over 2H-tetrazole byproducts (see for tetrazole synthesis protocols).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing transition states.
  • Monitoring : Real-time Raman spectroscopy tracks reaction progress and identifies regioisomeric byproducts .

Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-response validation : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity.
  • Off-target screening : Use kinase profiling panels or proteome-wide microarrays (refer to ’s approach for NO-release assays in thiophene derivatives).
  • Structural analogs : Compare activity of methylated or halogenated derivatives to identify pharmacophore requirements .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., angiotensin-converting enzyme) to model tetrazole-pyridine interactions.
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (AMBER force field) to validate binding poses.
  • QSAR : Corrogate electronic parameters (e.g., HOMO-LUMO gaps from DFT calculations) with experimental IC₅₀ values .

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